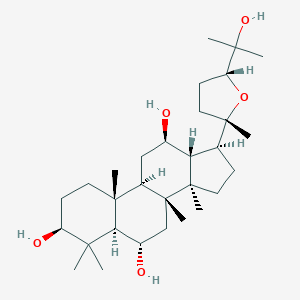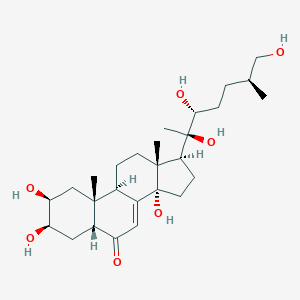
3,4-Dihydroxy-5-methoxybenzoic acid
Overview
Description
3-O-Methylgallic acid, also known as 3,4-dihydroxy-5-methoxybenzoic acid, is a derivative of gallic acid. It is a naturally occurring compound found in various plants and is known for its potent antioxidant properties. The molecular formula of 3-O-Methylgallic acid is C8H8O5, and it has a molecular weight of 184.15 g/mol .
Mechanism of Action
Target of Action
The primary target of 3,4-Dihydroxy-5-methoxybenzoic acid, also known as 3-O-Methylgallic acid, is the Caco-2 cell line . These cells are a type of epithelial colorectal adenocarcinoma cells widely used in research as a model of the intestinal barrier .
Mode of Action
3-O-Methylgallic acid interacts with its target cells by inhibiting their proliferation . The compound achieves this through a bielectronic discharge of the syringic acid molecule, leading to the formation of this compound as a major product .
Biochemical Pathways
It’s known that the compound has a potent antioxidant capacity , suggesting it may play a role in pathways related to oxidative stress and cellular defense mechanisms.
Pharmacokinetics
It’s soluble in various organic solvents such as dmso, chloroform, dichloromethane, ethyl acetate, acetone, etc , which may influence its bioavailability.
Result of Action
The primary result of this compound’s action is the inhibition of Caco-2 cell proliferation . This suggests potential anti-cancer effects. Additionally, it induces cell apoptosis , further contributing to its potential anti-cancer properties.
Action Environment
It’s known that the compound should be stored in an inert atmosphere at room temperature , indicating that exposure to certain environmental conditions could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
3,4-Dihydroxy-5-methoxybenzoic acid is an anthocyanin metabolite and has potent antioxidant capacity It interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
This compound has been shown to inhibit Caco-2 cell proliferation with an IC50 value of 24.1 μM . It influences cell function by inducing cell apoptosis and has anti-cancer effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-O-Methylgallic acid can be synthesized through the electrochemical oxidation of syringic acid. This process involves the use of a PbO2 anode, which facilitates the conversion of syringic acid to 3-O-Methylgallic acid . The reaction is controlled by cyclic voltammetry, and the product is identified using mass spectrophotometry (LC-MS/MS) .
Industrial Production Methods: Industrial production of 3-O-Methylgallic acid typically involves the esterification of gallic acid with methanol. This reaction is catalyzed by acidic conditions, leading to the formation of 3-O-Methylgallic acid .
Chemical Reactions Analysis
Types of Reactions: 3-O-Methylgallic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed:
Oxidation: Oxidation of 3-O-Methylgallic acid can lead to the formation of quinones.
Reduction: Reduction typically results in the formation of dihydroxy derivatives.
Substitution: Substitution reactions can yield various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3-O-Methylgallic acid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Biology:
- Studied for its role in inhibiting the proliferation of Caco-2 cells, with an IC50 value of 24.1 μM .
- Induces apoptosis in cancer cells, making it a potential candidate for anti-cancer therapies .
Medicine:
- Investigated for its anti-inflammatory and anti-cancer properties .
- Potential use in developing new therapeutic agents for treating various diseases .
Industry:
Comparison with Similar Compounds
Gallic Acid: 3-O-Methylgallic acid is a methylated derivative of gallic acid.
Syringic Acid: Another related compound, syringic acid, is a precursor in the synthesis of 3-O-Methylgallic acid.
Eudesmic Acid: This compound is also an O-methylated trihydroxybenzoic acid, similar to 3-O-Methylgallic acid.
Uniqueness: 3-O-Methylgallic acid stands out due to its potent antioxidant and anti-cancer properties. Its ability to induce apoptosis in cancer cells and inhibit cell proliferation makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3,4-dihydroxy-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,9-10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCCUYSXAYTNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192561 | |
| Record name | 3-O-Methylgallic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3934-84-7 | |
| Record name | 3-O-Methylgallic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3934-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-O-Methylgallic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-Methylgallic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dihydroxy-m-anisic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDROXY-5-METHOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JA4OZ7166 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 3,4-Dihydroxy-5-methoxybenzoic acid?
A1: this compound exhibits notable inhibitory activity against α-glucosidase and glycogen phosphorylase. [] These enzymes play crucial roles in carbohydrate metabolism, making this compound a potential target for antidiabetic research. Additionally, it shows antioxidant properties, including potent DPPH radical scavenging activity. [, ]
Q2: How does this compound compare to other antioxidants?
A2: Studies have shown that this compound exhibits comparable or even superior antioxidant activity to common reference antioxidants like BHA, BHT, and α-tocopherol. [] This suggests its potential application in food preservation and as a potential therapeutic agent for oxidative stress-related conditions.
Q3: Has this compound been found in any natural sources?
A3: Yes, this compound has been identified in several plant species. It was isolated from the leaves of Cyclocarya paliurus, a plant traditionally used in Chinese medicine. [] It was also identified in Acer rubrum L. (red maple) [] and Ampelopsis grossedentata (vine tea). [] This suggests a potential for further exploration of these plants for their bioactive compounds.
Q4: Are there any computational studies investigating this compound's potential as a drug candidate?
A4: Yes, molecular docking and molecular dynamics simulations have been employed to investigate the potential of this compound derivatives as inhibitors of the influenza H1 virus. [] The simulations revealed favorable interactions with key residues in the enzyme's active site, suggesting a potential starting point for designing novel antiviral agents.
Q5: What analytical techniques are commonly used to identify and quantify this compound?
A5: Various techniques are used for the identification and quantification of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy [, ], High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) [], and Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI+-MS). [] These techniques allow for the structural elucidation and accurate quantification of the compound in complex mixtures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


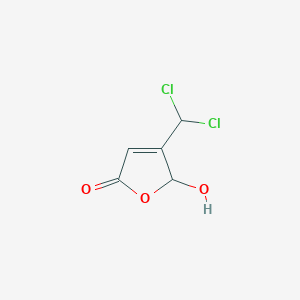



![21-Methyl-3,13-diaza-21-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4,6,8,15,17,19-octaen-14-one;chloride](/img/structure/B149803.png)

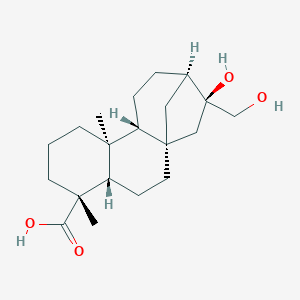

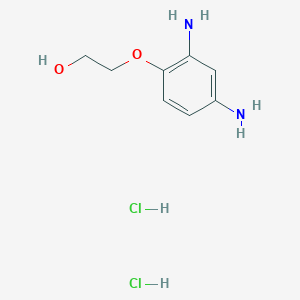
![[(1R,3Ar,5S,6S,8aS)-6,8a-dihydroxy-3a,6-dimethyl-1-propan-2-yl-2,3,4,5,7,8-hexahydro-1H-azulen-5-yl] 3,4,5-trimethoxybenzoate](/img/structure/B149816.png)

